molecular formula C34H27FO9 B12287635 1,2,3,6-Tetra-O-benzoyl-4-deoxy-4-fluoro-a-D-mannopyranose

1,2,3,6-Tetra-O-benzoyl-4-deoxy-4-fluoro-a-D-mannopyranose

Cat. No.: B12287635
M. Wt: 598.6 g/mol
InChI Key: UWHDGLUGFUHKLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-Deoxy-4-fluoro-1,2,3,6-tetra-O-benzoyl-alpha-D-mannose involves multiple steps. Typically, the starting material is D-mannose, which undergoes a series of benzoylation and fluorination reactions. The reaction conditions often include the use of solvents like chloroform and dichloromethane .

Chemical Reactions Analysis

4-Deoxy-4-fluoro-1,2,3,6-tetra-O-benzoyl-alpha-D-mannose can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Deoxy-4-fluoro-1,2,3,6-tetra-O-benzoyl-alpha-D-mannose is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 4-Deoxy-4-fluoro-1,2,3,6-tetra-O-benzoyl-alpha-D-mannose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The fluorine atom and benzoyl groups play crucial roles in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar compounds to 4-Deoxy-4-fluoro-1,2,3,6-tetra-O-benzoyl-alpha-D-mannose include:

  • 4-Deoxy-4-fluoro-1,2,3,6-tetra-O-benzoyl-alpha-D-glucose
  • 4-Deoxy-4-fluoro-1,2,3,6-tetra-O-benzoyl-alpha-D-galactose

These compounds share similar structural features but differ in their specific sugar moieties. The uniqueness of 4-Deoxy-4-fluoro-1,2,3,6-tetra-O-benzoyl-alpha-D-mannose lies in its specific configuration and functional groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C34H27FO9

Molecular Weight

598.6 g/mol

IUPAC Name

(4,5,6-tribenzoyloxy-3-fluorooxan-2-yl)methyl benzoate

InChI

InChI=1S/C34H27FO9/c35-27-26(21-40-30(36)22-13-5-1-6-14-22)41-34(44-33(39)25-19-11-4-12-20-25)29(43-32(38)24-17-9-3-10-18-24)28(27)42-31(37)23-15-7-2-8-16-23/h1-20,26-29,34H,21H2

InChI Key

UWHDGLUGFUHKLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)F

Origin of Product

United States

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